N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
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Overview
Description
Linezolid N-Oxide is a derivative of Linezolid, an oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Linezolid N-Oxide retains the core structure of Linezolid but includes an additional oxygen atom, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid N-Oxide typically involves the oxidation of Linezolid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods: Industrial production of Linezolid N-Oxide follows similar principles but on a larger scale. Continuous flow synthesis has been explored to enhance efficiency and yield. This method involves a series of chemical transformations in a continuous flow reactor, allowing for better control over reaction conditions and minimizing the need for intermediate purification .
Chemical Reactions Analysis
Types of Reactions: Linezolid N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can revert Linezolid N-Oxide back to Linezolid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Linezolid.
Substitution: Various substituted Linezolid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other oxazolidinone derivatives.
Biology: Investigated for its antibacterial properties and potential to overcome resistance mechanisms.
Medicine: Explored as an alternative treatment for infections caused by resistant bacteria.
Industry: Potential use in the development of new antibiotics and as a chemical intermediate in pharmaceutical manufacturing
Mechanism of Action
Linezolid N-Oxide, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation. The additional oxygen atom in Linezolid N-Oxide may enhance its binding affinity or alter its interaction with the ribosome, potentially improving its efficacy against resistant strains .
Comparison with Similar Compounds
Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar antibacterial activity but improved safety profile.
Eperezolid: Another oxazolidinone with comparable antibacterial properties
Uniqueness: Linezolid N-Oxide stands out due to its modified structure, which may offer advantages in terms of pharmacokinetics and resistance profiles. Its potential to overcome existing resistance mechanisms makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C16H20FN3O5 |
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Molecular Weight |
353.35 g/mol |
IUPAC Name |
N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) |
InChI Key |
CMFKNYFIQWSUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Origin of Product |
United States |
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